molecular formula C16H14Cl2O B1679091 Proclonol CAS No. 14088-71-2

Proclonol

Cat. No. B1679091
CAS RN: 14088-71-2
M. Wt: 293.2 g/mol
InChI Key: BKAYSPSVVJBHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proclonol, also known as bis(4-chlorophenyl)cyclopropylmethanol, is a compound with the molecular formula C16H14Cl2O . It has a molecular weight of 293.2 g/mol . It was patented by the Belgium pharmaceutical company Janssen Pharmaceutica N.V. as an arachnicide and fungicide .


Molecular Structure Analysis

The molecular structure of Proclonol consists of two chlorophenyl groups attached to a cyclopropylmethanol . The InChI representation of Proclonol is InChI=1S/C16H14Cl2O/c17-14-7-3-12 (4-8-14)16 (19,11-1-2-11)13-5-9-15 (18)10-6-13/h3-11,19H,1-2H2 .

Scientific Research Applications

Antiviral Properties

Flavonols, such as Proclonol, have shown potential as antiviral drugs, particularly against SARS-CoV-2, the virus responsible for COVID-19. These compounds have demonstrated efficacy in inhibiting key viral enzymes and proteins like 3CLpro, PLpro, Spike protein, RNA-dependent RNA polymerase (RdRp), and interacting with the ACE2 receptor. The structural relationship between flavonols and their antiviral effects has been a significant focus, along with their immunomodulatory and anti-inflammatory properties. However, their bioavailability and potential toxicity have been noted as limitations in these applications (Mouffouk et al., 2020).

Immunology and Pharmacology

Proclonol's role in immunosuppression has been studied extensively. It enhances the success of organ transplants such as renal, bone marrow, and liver transplantation. Proclonol has also been used in the treatment of autoimmune diseases and ocular inflammatory disorders, like Behçet's disease. The primary concern in its usage has been related to side effects like nephrotoxicity and hypertension, necessitating careful dosage and monitoring (Nussenblatt & Palestine, 1986).

Pharmacokinetic and Pharmacodynamic Parameters

Research on Proclonol has focused on optimizing its therapeutic efficacy through individualizing therapy using pharmacokinetic and pharmacodynamic parameters. The goal is to balance the prophylaxis of rejection episodes against its nephrotoxicity, thereby improving the risk-benefit ratio and ensuring successful immunosuppressive therapy (Kahan, 1985).

Cardioprotective Effects

Studies have shown Proclonol's potential in cardioprotection. For instance, it has been observed to protect against cardiotoxicity induced by other drugs, by enhancing antioxidant systems like glutathione peroxidase, catalase, and superoxide dismutase. This leads to a decrease in apoptosis in cardiac tissues and improves mitochondrial oxidative phosphorylation and energy production (Asiri, 2010).

properties

IUPAC Name

bis(4-chlorophenyl)-cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-3-12(4-8-14)16(19,11-1-2-11)13-5-9-15(18)10-6-13/h3-11,19H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAYSPSVVJBHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057972
Record name Proclonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proclonol

CAS RN

14088-71-2
Record name Proclonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proclonol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proclonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proclonol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCLONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IGW7XIE2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proclonol
Reactant of Route 2
Reactant of Route 2
Proclonol
Reactant of Route 3
Reactant of Route 3
Proclonol
Reactant of Route 4
Reactant of Route 4
Proclonol
Reactant of Route 5
Reactant of Route 5
Proclonol
Reactant of Route 6
Reactant of Route 6
Proclonol

Citations

For This Compound
84
Citations
T NAKAMURA, M ANDO, H TAMARI… - 防虫 …, 1973 - repository.kulib.kyoto-u.ac.jp
… proclonol in each sample was determined by comparing the peak height of proclonol with that of … by plotting weight ratios against peak height ratios of proclonol to the internal standard. …
Number of citations: 1 repository.kulib.kyoto-u.ac.jp
FA Mansour, HN Plaut - Phytoparasitica, 1979 - Springer
… Plictran, R-28627 and Hostathion were best and nearly equal, whereas Proclonol was somewhat less effective in the outdoor tests with bean seedlings in pots (Table 3). Hostathion was …
Number of citations: 30 link.springer.com
T Yamada, H Yoneda, M Asada - Pest resistance to pesticides, 1983 - Springer
… chlorfenson or to chloropropylate, chinomethionat or chlordimeform, but it was slightly tolerant to dicofol, proclonol and dialifor. Mori and Asano (1975) reported that the Kawachi strain …
Number of citations: 5 link.springer.com
MW Guirguis, M II, AR ASM - 1977 - pascal-francis.inist.fr
CROSS RESISTANCE TO DIFFERENT ACARICIDES IN ROGOR- AND PROCLONOL-SELECTED STRAINS OF THE MITE TETRANYCHUS ARABICUS ATTIAH … CROSS RESISTANCE TO …
Number of citations: 2 pascal-francis.inist.fr
RB March - Environmental health perspectives, 1976 - ehp.niehs.nih.gov
… recently introduced proclonol [bis(p-chlorophenyl)cyclopropylcarbinol ] (Jansen Pharmaceutica NV, Belgium and Sankyo Company Ltd., Tokyo, Japan). Since proclonol does notcontain …
Number of citations: 6 ehp.niehs.nih.gov
MW Guirguis, II Mohamed, ASM Abdel-Rahman - Bulletin-Entomological Society of …, 1981
Number of citations: 8
AS Abdel-Rahman - Agricultural Research …, 1977 - Editing Publication and Library Sub …
Number of citations: 0
MW Guirguis, II Mohamed, ASM Abdel-Rahman - Agricultural Research Review …, 1977
Number of citations: 0
MW Guirguis, II Mohamed, AR ASM - Agricultural Research Review, 1977
Number of citations: 0
II Mohamed, MW Guirguis, MM Mansour… - … -Entomological Society of …, 1981
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.